3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
CAS No.: 374776-34-8
Cat. No.: VC21110579
Molecular Formula: C18H23ClN4O5S
Molecular Weight: 442.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374776-34-8 |
|---|---|
| Molecular Formula | C18H23ClN4O5S |
| Molecular Weight | 442.9 g/mol |
| IUPAC Name | 3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25) |
| Standard InChI Key | XGOLPGNYPMGNPL-UHFFFAOYSA-N |
| SMILES | CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C |
| Canonical SMILES | CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C |
Introduction
Molecular Formula
The molecular formula can be deduced based on the described structure, incorporating carbon (C), hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl).
Key Functional Groups
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Carbamoyl groups: Contribute to hydrogen bonding potential.
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Sulfonyl chloride group: Highly reactive in nucleophilic substitution reactions.
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Propoxy group: Increases hydrophobicity.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining pyrazole derivatives with sulfonyl chloride intermediates. General steps may include:
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Preparation of the pyrazole core: Starting with hydrazine derivatives reacting with diketones or their equivalents.
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Functionalization: Introducing carbamoyl groups through reactions with isocyanates or carbamoyl chlorides.
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Sulfonation and chlorination: Using sulfonyl chlorides to introduce the benzenesulfonyl chloride moiety.
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Alkylation: Adding the propoxy group via Williamson ether synthesis or similar methods.
Reaction Conditions
Typical conditions for these reactions include:
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Solvents like dichloromethane or tetrahydrofuran (THF).
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Catalysts such as bases (e.g., sodium hydroxide) for alkylation.
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Controlled temperatures to prevent decomposition of sensitive groups.
Applications
This compound has potential applications in various fields:
4.1. Pharmaceutical Research
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The pyrazole scaffold is known for its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
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The sulfonamide derivatives of similar compounds have been explored for their enzyme inhibition capabilities .
4.2. Organic Synthesis
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The reactive sulfonyl chloride group allows it to serve as an intermediate in synthesizing more complex molecules.
4.3. Material Science
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Functionalized pyrazoles can be used in designing ligands for coordination chemistry or as building blocks for advanced materials.
Potential Biological Activity
While specific data on this compound’s biological activity is unavailable, its structural features suggest potential:
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Enzyme Inhibition: Sulfonamide derivatives often inhibit enzymes like carbonic anhydrase.
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Anticancer Potential: Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines .
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Anti-inflammatory Activity: The carbamoyl-pyrazole motif could interact with inflammatory pathways.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | CHNOSCl |
| Functional Groups | Carbamoyl, Sulfonyl Chloride, Propoxy |
| Solubility | Organic solvents (e.g., DMSO, chloroform) |
| Reactivity | High reactivity due to sulfonyl chloride |
| Applications | Pharmaceutical research, organic synthesis |
| Biological Potential | Anticancer, anti-inflammatory |
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